5-chloro-1H-indazole-7-carboxylic acid

説明

Chemical Classification and Structural Identity

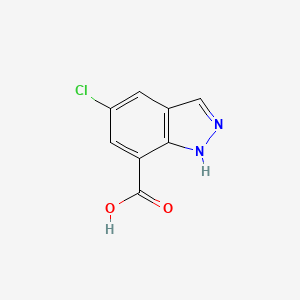

This compound belongs to the class of heterocyclic aromatic organic compounds known as indazoles, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound is formally classified under the Chemical Abstracts Service number 875305-85-4 and possesses the molecular formula C8H5ClN2O2 with a molecular weight of 196.59 grams per mole. The structural identity of this compound is defined by the presence of a chlorine substituent at the 5-position and a carboxylic acid functional group at the 7-position of the 1H-indazole core structure.

The molecular structure exhibits specific physicochemical properties that distinguish it from other indazole derivatives. The exact mass of the compound is calculated to be 196.00400, with a polar surface area of 65.98000 square angstroms and a logarithmic partition coefficient (LogP) value of 1.91450. These parameters indicate moderate lipophilicity and specific electronic distribution patterns that influence the compound's behavior in chemical reactions and biological systems.

The compound's canonical Simplified Molecular Input Line Entry System representation is documented as C1=CC=C2C=NNC2=C1, providing a standardized method for structural identification in chemical databases. The International Chemical Identifier key for this compound is VNJXVZJEPIMSIW-UHFFFAOYSA-N, which serves as a unique digital fingerprint for database searches and chemical informatics applications.

Table 1: Fundamental Chemical Properties of this compound

Historical Context in Indazole Chemistry

The development of indazole chemistry traces its origins to the pioneering work of Nobel laureate Emil Fischer in the early 1880s, who first synthesized indazole derivatives from ortho-hydrazino cinnamic acid through thermal cyclization processes. Fischer's initial attempts to prepare anhydrides of ortho-hydrazinocinnamic acid unexpectedly yielded multiple products, among which he identified a compound lacking oxygen that was later confirmed as indazole. This serendipitous discovery established the foundation for indazole chemistry and opened new avenues for heterocyclic compound research.

The Fischer indole synthesis, discovered in 1883, became a cornerstone method for producing aromatic heterocycles from substituted phenylhydrazines and aldehydes or ketones under acidic conditions. This reaction mechanism involves the formation of phenylhydrazones that undergo cyclic sigmatropic rearrangements to produce the desired indole structures. The historical significance of this discovery extends beyond synthetic methodology, as it demonstrated the potential for controlled heterocyclic ring formation and inspired subsequent developments in medicinal chemistry.

Throughout the late 19th and early 20th centuries, indazole derivatives gained prominence as important dyestuffs and pharmaceutical intermediates. The systematic study of indazole compounds revealed their amphoteric nature, with documented pKa values of 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion. These fundamental chemical properties established the theoretical framework for understanding indazole reactivity and biological activity.

The evolution of indazole chemistry has been marked by continuous methodological improvements and expanded applications. Modern synthetic approaches have diversified to include metal-catalyzed cyclization reactions, oxidative coupling strategies, and advanced heterocyclic construction techniques. These developments have enabled the precise preparation of substituted indazole derivatives, including compounds with specific substitution patterns such as this compound.

Significance in Heterocyclic Compound Research

This compound holds particular significance in heterocyclic compound research due to its unique structural features and versatile reactivity profile. The compound serves as a valuable building block in pharmaceutical development, particularly in the synthesis of bioactive molecules with diverse therapeutic applications. Research investigations have demonstrated that indazole-containing derivatives exhibit broad biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.

The strategic positioning of functional groups in this compound provides multiple sites for chemical modification and derivatization. The carboxylic acid group at the 7-position enables esterification, amidation, and other carboxyl-directed transformations, while the chlorine substituent at the 5-position offers opportunities for nucleophilic substitution reactions and cross-coupling chemistry. This combination of reactive sites makes the compound an excellent intermediate for creating diverse molecular libraries in drug discovery programs.

Contemporary research has identified at least 43 indazole-based therapeutic agents that have progressed to clinical application or clinical trials, highlighting the pharmaceutical relevance of this heterocyclic scaffold. The structural diversity achievable through indazole modification has led to the development of compounds with distinct mechanisms of action and therapeutic targets. For instance, indazole derivatives have been successfully employed as enzyme inhibitors, receptor modulators, and cellular signaling pathway modulators.

The synthetic accessibility of this compound through established methodologies has contributed to its adoption in research laboratories worldwide. Typical synthetic approaches involve cyclization reactions starting from appropriately substituted precursors, often utilizing palladium-catalyzed processes or oxidative cyclization strategies. The compound's stability under standard laboratory conditions and compatibility with various reaction conditions make it a practical choice for synthetic chemists engaged in heterocyclic research.

Table 2: Research Applications of this compound

The compound's role in advancing understanding of structure-activity relationships within the indazole family cannot be overstated. Comparative studies examining different substitution patterns on the indazole core have revealed that the position and nature of substituents significantly influence physicochemical and biological properties. The specific combination of chlorine and carboxylic acid substituents in this compound provides researchers with a well-defined molecular framework for investigating these relationships and designing new compounds with enhanced properties.

特性

IUPAC Name |

5-chloro-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJXVZJEPIMSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Synthesis from 5-Chloroacetophenone Derivatives

A representative synthetic route adapted from patent CN102898374A involves the following steps:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration of 5-chloroacetophenone to form 2-nitro-5-chloroacetophenone | Slow addition to cold (−18°C) mixed sulfuric/nitric acid (1:6.5 v/v), stirred overnight | 85 | Controls regioselectivity for 2-nitro substitution |

| 2 | Reduction of nitro group to 2-amino-5-chloroacetophenone | Fe powder, ammonium chloride in 1:1 H2O/MeOH, 60°C overnight | 84 | Extraction with ethyl acetate, recrystallization |

| 3 | Diazotization and cyclization to 3-methyl-5-chloro-1H-indazole | NaNO2 at 0–10°C, then SnCl2·2H2O in 37% HCl, stirred overnight | 85 | pH adjustment to 8 for precipitation |

This route yields 3-methyl-5-chloro-1H-indazole, a key intermediate structurally related to the target compound.

Conversion to Carboxylic Acid Derivatives

While the above synthesis yields methyl-substituted indazoles, the carboxylic acid at the 7-position requires further oxidation or functional group transformation. A related approach involves:

- Starting from 5-chloro isatin derivatives, which can be converted into 5-chloroindazole-3-carboxylic acid.

- Subsequent functional group manipulation (e.g., oxidation, hydrolysis) to introduce or relocate the carboxylic acid group at the 7-position.

The patent US9737510B2 outlines a process involving:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| i | Conversion of 5-chloro isatin to 5-chloro indazole-3-carboxylic acid | Controlled hydrolysis and rearrangement | Provides a carboxylic acid-functionalized indazole scaffold |

| ii | Further functionalization via isobutyl chloroformate and ammonia to form carboxamide | Under argon atmosphere | Enables derivatization towards cyano and other groups |

| iii | Conversion to cyano compound and subsequent substitution | Pyridine, trifluoroacetic anhydride, K2CO3, alkyl halides | Facilitates introduction of diverse substituents |

Though this patent focuses on 3-carboxylic acid derivatives, analogous methodologies can be adapted for 7-carboxylic acid positioning through regioselective functionalization.

Alternative Synthetic Strategies and Oxidation Methods

5-Chloro-1H-indazole derivatives bearing aldehyde groups at position 3 can be oxidized to corresponding carboxylic acids, which may be further manipulated to yield 7-carboxylic acid derivatives.

- The Vilsmeier-Haack reaction is commonly used to introduce aldehyde groups at specific positions on the indazole ring, starting from 5-chloro-1H-indazole.

- Subsequent oxidation of the aldehyde to carboxylic acid can be achieved using oxidants such as potassium permanganate or chromium-based reagents under controlled conditions.

- Purification typically involves recrystallization or chromatographic techniques to isolate the acid with high purity.

Summary Table of Key Preparation Methods

| Synthetic Route | Starting Material | Key Reactions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration → Reduction → Diazotization (Patent CN102898374A) | 5-chloroacetophenone | Nitration, Fe/NH4Cl reduction, diazotization with SnCl2 | 84–85 | High regioselectivity, good yields | Requires careful temperature control |

| Isatin-based pathway (Patent US9737510B2) | 5-chloro isatin | Hydrolysis, rearrangement, amide formation, cyano substitution | Variable | Enables diverse functionalization | Multi-step, specialized reagents |

| Vilsmeier-Haack formylation + oxidation | 5-chloro-1H-indazole | Formylation (POCl3/DMF), oxidation to acid | Moderate to high | Direct functionalization of indazole core | Requires optimization for position selectivity |

Research Findings and Optimization Notes

- Regioselectivity: The position of the chloro substituent strongly influences nitration and subsequent transformations. Maintaining low temperatures during nitration (below −15°C) prevents over-nitration or undesired isomers.

- Reduction Efficiency: Iron powder with ammonium chloride in aqueous methanol is a mild and efficient method for nitro reduction, yielding clean amine intermediates with minimal side products.

- Diazotization Conditions: Controlled addition of sodium nitrite at 0–10°C followed by tin(II) chloride reduction ensures smooth cyclization to the indazole ring with high yield and purity.

- Oxidation to Carboxylic Acid: For aldehyde intermediates, oxidation must be carefully controlled to avoid over-oxidation or ring degradation. Potassium permanganate under buffered conditions is commonly employed.

- Purification: Recrystallization from ethyl acetate/petroleum ether mixtures is effective for isolating pure intermediates and final products.

化学反応の分析

5-Chloro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrazine hydrate, titanium(III) chloride, and iron(III) chloride.

科学的研究の応用

5-Chloro-1H-indazole-7-carboxylic acid is an important intermediate in the synthesis of bioactive molecules. It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties . Additionally, it serves as a building block for the construction of complex molecular structures in medicinal chemistry .

作用機序

The mechanism of action of 5-chloro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cell lines by interfering with cellular pathways involved in cell proliferation . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to the modulation of signaling pathways .

類似化合物との比較

Positional Isomers: 7-Chloro-1H-Indazole-5-Carboxylic Acid

Key Differences :

- Substituent Positions : The chlorine and carboxylic acid groups are swapped (5-Cl vs. 7-Cl; 7-COOH vs. 5-COOH).

- Molecular Properties : Positional isomerism alters electronic distribution, affecting acidity (pKa), solubility, and intermolecular interactions. For instance, the carboxylic acid group at the 7-position may engage in stronger hydrogen bonding compared to the 5-position due to steric and electronic factors .

Indole vs. Indazole Derivatives

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS 16381-48-9)

- Core Structure : Indole (one nitrogen atom) vs. indazole (two nitrogen atoms).

- Functional Groups : Methyl and carboxylic acid groups at the 3- and 2-positions, respectively.

- Implications :

5-Chloroindole-3-Carboxaldehyde (CAS 827-01-0)

- Functional Group : Carboxaldehyde (CHO) vs. carboxylic acid (COOH).

- Reactivity : The aldehyde group is more reactive in nucleophilic additions (e.g., forming Schiff bases) compared to the carboxylic acid, which is prone to deprotonation or esterification .

Functional Group Variations in Indazole Derivatives

5-Chloro-1H-Indazole-7-Carbaldehyde (CAS 1100213-27-1)

- Functional Group : Carbaldehyde (CHO) replaces the carboxylic acid (COOH).

- Synthesis : A high-yield (87%) synthesis route is documented, suggesting efficient access to this intermediate for further derivatization .

- Applications : Aldehydes are pivotal in condensation reactions (e.g., forming hydrazones or imines), making this compound a versatile synthetic precursor .

Methyl 5-Amino-1H-Indazole-7-Carboxylate (CAS 885272-08-2)

- Functional Groups: Methyl ester (COOCH₃) and amino (NH₂) groups.

- The amino group enables participation in coupling reactions (e.g., amide bond formation) .

生物活性

5-Chloro-1H-indazole-7-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a chlorine atom at the 5-position and a carboxylic acid functional group at the 7-position of the indazole ring. This unique structure contributes to its biological properties, making it a valuable scaffold for drug development.

1. Anticancer Activity

Research indicates that derivatives of indazole, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from indazole have shown significant activity against mutant EGFR/BRAF pathways, with GI50 values ranging from 29 nM to 78 nM in cell viability assays .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 5-Chloro-Indazole | MCF-10A | >50 |

| 3a–e | Various Cancer Lines | 29 - 78 |

| 4a–c | LOX-IMVI | IC50 = 0.96 µM |

The mechanism of action involves inhibition of key signaling pathways, which disrupts cancer cell proliferation and survival .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties . In animal models, it has demonstrated significant efficacy in reducing inflammation markers in carrageenan-induced edema tests. The compound's anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory enzymes .

Table 2: Anti-inflammatory Activity in Animal Models

| Compound | Test Model | ED50 (mg/kg) |

|---|---|---|

| 1-Phenyl-Tetrahydro-Indazole | Carrageenan Edema | 3.5 |

3. Antimicrobial Properties

The compound also exhibits promising antimicrobial activity . Various studies have highlighted its effectiveness against bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Cell Signaling Interference : It disrupts critical signaling pathways that are essential for tumor growth and inflammatory responses .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives based on the indazole scaffold. For example:

Q & A

Q. What are the common synthetic routes for 5-chloro-1H-indazole-7-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves cyclization and functionalization of indazole precursors. For example, refluxing 3-formyl-1H-indazole-2-carboxylic acid derivatives with reagents like sodium acetate in acetic acid can introduce chloro-substituents at position 5 . Optimization may involve adjusting catalyst ratios (e.g., sodium acetate), reaction time (3–5 hours), and temperature (reflux conditions). Design of Experiments (DoE) can systematically explore parameters like solvent polarity (e.g., DMF/acetic acid mixtures for recrystallization) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C): To confirm the indazole backbone and chlorine substitution pattern.

- IR Spectroscopy : Identifies carboxylic acid (-COOH) and C-Cl stretching vibrations.

- HPLC-MS : Validates purity and molecular weight.

- X-ray crystallography (if single crystals are obtained): Resolves absolute stereochemistry and intermolecular interactions .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways. No data exists on explosive or flammable risks, but standard precautions for carboxylic acids (e.g., avoiding strong oxidizers) apply .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELXL for small-molecule refinement to model hydrogen bonding (e.g., carboxylic acid dimerization) and chlorine positioning. High-resolution data (≤1.0 Å) improves accuracy. For twinned crystals, SHELXD or SHELXE can assist in phasing . Pair crystallography with DFT calculations (e.g., Gaussian) to validate electron density maps .

Q. How to address contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures with strict control of variables (e.g., reagent purity, humidity).

- Data Triangulation : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs) and compare with structurally analogous compounds (e.g., 5-bromo-indazole derivatives) .

- Error Analysis : Quantify batch-to-batch variability using statistical tools (e.g., RSD%) .

Q. What strategies improve regioselectivity during chlorination of the indazole scaffold?

- Methodological Answer :

Q. How to assess the compound’s stability under extreme pH or thermal conditions?

- Methodological Answer : Conduct stress testing:

- Acidic/Base Hydrolysis : Monitor degradation via HPLC (e.g., loss of -COOH peak).

- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures.

- UV-Vis Spectroscopy : Tracks spectral shifts indicative of structural changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。